Dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum
Description
Dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum(II) is a platinum(II) coordination complex featuring a bidentate 1-phenyl-1,2-ethanediamine ligand. The phenyl substituent on the ethanediamine backbone distinguishes it from simpler analogs like Dichloro(ethylenediamine)platinum(II) (Figure 1). The compound’s structure is characterized by a square-planar geometry, with two chloride ligands and the diamine coordinating via its two nitrogen atoms.
Properties
CAS No. |
72426-83-6 |
|---|---|
Molecular Formula |
C8H10Cl2N2Pt |
Molecular Weight |
400.17 g/mol |
IUPAC Name |
(2-azanidyl-1-phenylethyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C8H10N2.2ClH.Pt/c9-6-8(10)7-4-2-1-3-5-7;;;/h1-5,8-10H,6H2;2*1H;/q-2;;;+4/p-2 |
InChI Key |
YCPRCBIVXDWLLI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(C[NH-])[NH-].Cl[Pt+2]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum typically involves the reaction of potassium tetrachloroplatinate with 1-phenyl-1,2-ethanediamine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and coordination environment.
Common Reagents and Conditions
Common reagents used in these reactions include phosphines, amines, and other nucleophiles. Reactions are typically carried out in solvents such as dichloromethane or ethanol, under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with phosphines can yield phosphine-coordinated platinum complexes, which have distinct properties and applications .
Scientific Research Applications
Antitumor Activity
Dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum exhibits promising antitumor properties similar to those of cisplatin. Research has demonstrated that this compound can effectively inhibit the growth of various cancer cell lines, including ovarian carcinoma and leukemia cells.
Case Studies
- Ovarian Carcinoma : A study highlighted the cellular pharmacology of dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum in both cisplatin-sensitive and resistant human ovarian carcinoma cells. The compound showed significant cytotoxicity, suggesting its potential as an alternative treatment for patients who develop resistance to traditional platinum-based therapies .
- Leukemia Cells : In vitro studies using P 388 D1 leukemia cells indicated that dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum complexes inhibited cell proliferation effectively. The results were comparable to those obtained with cisplatin, demonstrating the compound's potential as a viable chemotherapeutic agent .
Catalytic Applications
Beyond its medicinal uses, dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum has been explored for its catalytic properties in organic synthesis.
Catalytic Efficiency
The compound serves as a catalyst in various reactions due to its ability to facilitate electron transfer processes. Studies indicate that it can promote reactions such as:
- Cross-coupling Reactions : Utilizing dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum can enhance yields in palladium-catalyzed cross-coupling reactions.
- Hydrogenation Reactions : The compound has shown effectiveness in hydrogenation processes, contributing to the synthesis of complex organic molecules.
Structural Insights and Stability
Understanding the structural characteristics of dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum is essential for optimizing its applications. The compound features a square planar geometry typical of platinum(II) complexes.
Stability Considerations
Research indicates that the stability of this compound can be influenced by various factors such as:
- Solvent Effects : The choice of solvent can affect the reactivity and stability of the complex.
- Ligand Variations : Modifications to the ligand structure may enhance or diminish its biological activity and catalytic efficiency.
Comparative Analysis with Other Platinum Compounds
To provide a clearer understanding of the advantages offered by dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum, a comparative analysis with other platinum compounds is presented below:
| Compound | Antitumor Activity | Catalytic Potential | Stability |
|---|---|---|---|
| Dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum | High | Moderate | Moderate |
| Cisplatin | Very High | Low | High |
| Carboplatin | High | Low | Moderate |
Mechanism of Action
The mechanism of action of Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum involves its interaction with biological molecules such as DNA. The platinum center binds to the nitrogen atoms of the DNA bases, forming cross-links that disrupt the DNA structure and inhibit replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Platinum(II) Compounds
Structural and Physicochemical Properties
Key Compounds for Comparison :
- Dichloro(ethylenediamine)platinum(II) (Ethylenediamine analog)
- Oxaliplatin (Cyclohexanediamine ligand)
- Dichloro(N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine)platinum(II) (Hydrophilic substituents)
- Dichloro[(1R,2R)-(-)-N1,N2-bis{(1R)-(-)myrtenyl}-1,2-diaminocyclohexane]platinum(II) (Bulky myrtenyl substituents)
Table 1: Comparative Physicochemical Properties
Key Observations :
Anticancer Activity and Pharmacokinetics
Table 2: Comparative Anticancer Activity and PK Data
Key Findings :
- Potency : Myrtenyl-substituted platinum(II) complexes exhibit IC50 values of 0.6–0.7 μM, surpassing oxaliplatin (IC50 ~1.0 μM) and cisplatin (IC50 ~1–10 μM) . The phenyl-substituted analog may show similar or enhanced activity due to improved lipophilicity.
- Pharmacokinetics : Oxaliplatin’s long terminal half-life (252–273 h) and renal excretion contrast with Dichloro(ethylenediamine)platinum(II), which lacks clinical data but shares similar excretion pathways . The phenyl group in the target compound may prolong tissue retention but increase nephrotoxicity risk.
- Metabolism: Platinum complexes undergo nonenzymatic biotransformation. Oxaliplatin forms cytotoxic monochloro and diaquo species, while steric hindrance from phenyl groups may slow hydrolysis, altering activation kinetics .
Toxicity and Clinical Implications
- Dichloro(ethylenediamine)platinum(II) : Causes irritation to eyes, skin, and respiratory systems; moderate toxicity due to simpler structure .
- Oxaliplatin : Lower nephrotoxicity than cisplatin but induces neurotoxicity .
- Phenyl-Substituted Analogs : Increased lipophilicity may reduce renal clearance, elevating risks of cumulative toxicity. However, enhanced tumor targeting could mitigate systemic side effects.
Biological Activity
Dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum is a platinum-based coordination compound recognized for its potential biological activities, particularly in the realm of cancer therapy. This article delves into its biological mechanisms, therapeutic applications, and comparative studies with other platinum-based compounds.
Chemical Structure and Properties
Molecular Details:
- IUPAC Name: Dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum(II)
- Molecular Formula: C14H14Cl2N2Pt
- Molecular Weight: 476.3 g/mol
- CAS Number: 80317-01-7
The compound features a platinum center coordinated to two chlorine atoms and a chiral ligand, 1-phenyl-1,2-ethanediamine. This unique structure imparts specific stereochemical properties that can influence its biological interactions.
Dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum exerts its biological effects primarily through the following mechanisms:
- DNA Interaction: The platinum center can bind to DNA, leading to cross-linking that disrupts DNA replication and transcription. This action is crucial for its anticancer properties as it induces cytotoxicity in rapidly dividing cancer cells .
- Stereochemical Specificity: The chiral nature of the ligand may enhance selectivity towards specific biological targets, potentially improving therapeutic efficacy and reducing side effects compared to non-chiral counterparts .
Anticancer Activity
Research indicates that dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum demonstrates significant anticancer activity against various cancer cell lines. For instance:
- Case Study: In vitro studies have shown that this compound exhibits cytotoxic effects on ovarian cancer cell lines NIH: OVCAR-3 and SK-OV-3, with effective concentrations ranging from 2.5 to 5.0 µM . Notably, it was found to be more effective in combination with agents that lower glutathione levels, enhancing its cytotoxicity against resistant cancer cells.
Comparative Analysis with Other Platinum Compounds
A comparison of dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum with other well-known platinum-based drugs reveals important distinctions:
Recent Advances and Future Directions
Recent studies emphasize the need for developing new platinum-based drugs that can overcome the limitations of existing therapies. Innovations in drug formulation and delivery systems are being explored to enhance the efficacy and reduce toxicity associated with traditional platinum compounds .
Combination Therapies: There is growing interest in using dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum in combination therapies to improve outcomes in resistant cancers. Such strategies may involve pairing it with immunotherapeutic agents or other chemotherapeutics to achieve synergistic effects .
Q & A
Q. What are the optimal synthetic routes for Dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves reacting potassium tetrachloroplatinate(II) with 1-phenyl-1,2-ethanediamine under controlled conditions. Key steps include:
- Ligand-to-metal ratio : Maintain a 1:1 stoichiometry to avoid side products.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance ligand coordination.
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted ligands or platinum salts.
- Purity validation : Confirm via elemental analysis (C, H, N, Pt) and molar conductivity measurements (non-electrolytic behavior in solution).
- Structural confirmation : Single-crystal X-ray diffraction (XRD) is critical for verifying the square-planar geometry and ligand coordination mode .
Q. Which characterization techniques are most effective for confirming the structure and purity of this platinum complex?
- Methodological Answer :
- Spectroscopic methods :
- FT-IR : Identify NH stretching (~3200 cm⁻¹) and Pt-Cl vibrations (~300–350 cm⁻¹).
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm) and ethylene diamine backbone signals (δ 3.0–4.0 ppm).
- Thermogravimetric analysis (TGA) : Confirm thermal stability (decomposition >250°C) .
- XRD : Resolve bond lengths (e.g., Pt-N ≈ 2.0 Å, Pt-Cl ≈ 2.3 Å) and dihedral angles to confirm stereochemistry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Spill management : Collect solid residues with a HEPA-filter vacuum and store in sealed containers for hazardous waste disposal .
- Exposure response : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does the ligand structure influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Steric/electronic effects : Compare with analogs like Dichloro(1,2-cyclohexanediamine-N,N')platinum(II) (). The phenyl group increases steric bulk, reducing DNA binding kinetics but enhancing lipophilicity for cellular uptake.
- Biological assays : Use cytotoxicity screens (e.g., MTT assay) on cancer cell lines (e.g., HeLa, MCF-7) to correlate ligand modifications with IC₅₀ values.
- Computational modeling : Perform DFT calculations to map ligand-Pt orbital interactions and predict reactivity trends .
Q. What strategies resolve contradictions in cytotoxicity data across different studies?
- Methodological Answer :
- Standardize experimental conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Mechanistic studies : Use flow cytometry to differentiate apoptosis vs. necrosis pathways.
- Comparative analysis : Cross-reference with structurally similar complexes (e.g., cisplatin) to identify outliers due to assay-specific artifacts .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to DNA (e.g., N7-guanine sites) or proteins (e.g., human serum albumin).
- MD simulations : Analyze stability of Pt-DNA adducts over 100-ns trajectories to assess intercalation vs. covalent binding modes.
- QSAR modeling : Correlate ligand descriptors (e.g., logP, polar surface area) with cytotoxicity data from public databases (e.g., NCI-60) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
